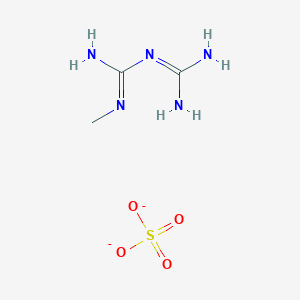
1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a compound of interest in medicinal chemistry and other scientific research fields.
Métodos De Preparación
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-aminobenzimidazole with a suitable pyrazole derivative. One common method includes the use of 2-aminobenzimidazole and pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its pharmacological potential, it is studied for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and has been exploited in anticancer therapies. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds, like mebendazole and albendazole, are known for their antiparasitic and anticancer activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant exhibit anti-inflammatory and anti-obesity effects, respectively.
Benzothiazole derivatives: These compounds, such as riluzole and pramipexole, are used in the treatment of neurological disorders
The uniqueness of this compound lies in its combined structural features of benzimidazole and pyrazole, which confer a broad spectrum of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-9-5-6-12-15(9)10-13-7-3-1-2-4-8(7)14-10/h1-6H,11H2,(H,13,14) |
Clave InChI |
MLVDWTVOGJRPCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)N3C(=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

